molecular formula C19H16N4OS B15103623 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide

Cat. No.: B15103623
M. Wt: 348.4 g/mol
InChI Key: NCROOKKFPUFFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide is a synthetic organic compound that features a thiadiazole ring and an indole moiety. These structural motifs are often found in compounds with significant biological activities, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Indole Synthesis: The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reaction: The final step involves coupling the thiadiazole and indole fragments through an acetamide linkage. This can be achieved using reagents like acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the thiadiazole ring or the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nitrating agents, sulfonating agents, Friedel-Crafts catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiadiazole and indole-containing compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, compounds with thiadiazole and indole moieties can interact with various enzymes, receptors, or nucleic acids, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide: Lacks the phenyl group on the indole moiety.

    N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)ethanamide: Has an ethanamide instead of an acetamide linkage.

Uniqueness

The presence of both the thiadiazole and indole moieties in N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide may confer unique biological activities and chemical reactivity compared to similar compounds. The phenyl group on the indole moiety can also influence its interactions with biological targets and its overall physicochemical properties.

Properties

Molecular Formula

C19H16N4OS

Molecular Weight

348.4 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenylindol-1-yl)acetamide

InChI

InChI=1S/C19H16N4OS/c1-13-21-22-19(25-13)20-18(24)12-23-16-10-6-5-9-15(16)11-17(23)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,22,24)

InChI Key

NCROOKKFPUFFME-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.